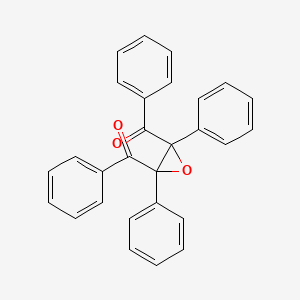
tert-Butyl (3-(methylsulfinyl)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-(methylsulfinyl)propyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methylsulfinyl group, and a propyl chain attached to a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(methylsulfinyl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 3-(methylsulfinyl)propyl group. One common method involves the use of tert-butyl chloroformate and 3-(methylsulfinyl)propylamine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-(methylsulfinyl)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: tert-Butyl (3-(methylsulfonyl)propyl)carbamate
Reduction: tert-Butyl (3-(methylthio)propyl)carbamate
Substitution: Various carbamate derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (3-(methylsulfinyl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and can be used in various organic synthesis reactions.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate biochemical pathways involving carbamates.
Medicine
In medicine, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, making it a useful tool for drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-(methylsulfinyl)propyl)carbamate involves the interaction of the carbamate group with specific molecular targets. In biological systems, the carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. The methylsulfinyl group can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl (3-(methylamino)propyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness
tert-Butyl (3-(methylsulfinyl)propyl)carbamate is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity. This group allows the compound to undergo specific oxidation and reduction reactions that are not possible with other similar carbamates. Additionally, the methylsulfinyl group can influence the compound’s solubility and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
1395890-57-9 |
|---|---|
Formule moléculaire |
C9H19NO3S |
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
tert-butyl N-(3-methylsulfinylpropyl)carbamate |
InChI |
InChI=1S/C9H19NO3S/c1-9(2,3)13-8(11)10-6-5-7-14(4)12/h5-7H2,1-4H3,(H,10,11) |
Clé InChI |
DTRAADSQHKCZCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13987443.png)
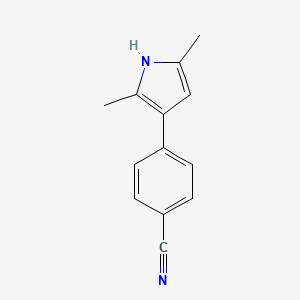


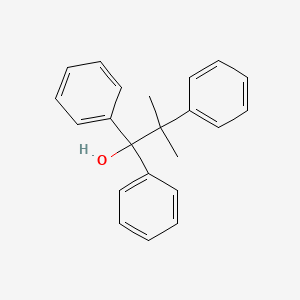
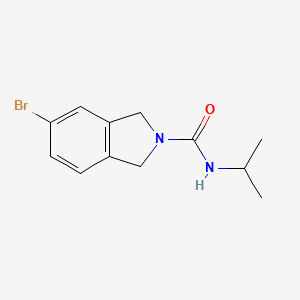

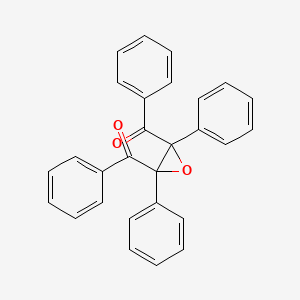
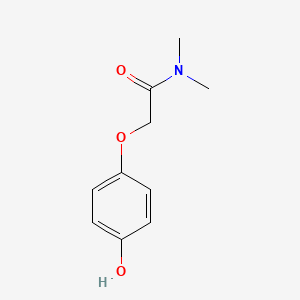
![Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-](/img/structure/B13987488.png)

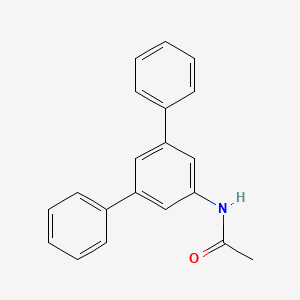
![6-(1h-Indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987511.png)
